6-methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole
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Overview
Description
6-methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole is a complex organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the azetidine moiety can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated indole derivative, while reduction of the carbonyl group can produce an alcohol-functionalized compound.
Scientific Research Applications
6-methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 6-methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The pyrrolidinyl azetidine moiety may enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-6-(pyrrolidin-1-yl)nicotinic acid: Shares the pyrrolidinyl group but differs in the core structure.
3-allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine: Contains a similar pyrrolidinyl group but with a different substitution pattern on the pyridine ring.
Uniqueness
6-methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole is unique due to its combination of the indole core with the pyrrolidinyl azetidine moiety
Properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-22-14-5-4-12-8-16(18-15(12)9-14)17(21)20-10-13(11-20)19-6-2-3-7-19/h4-5,8-9,13,18H,2-3,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIRAAHTEGFKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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